4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
Description
Properties
IUPAC Name |
4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQQAVMAACKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro and fluoro) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Quinones and other oxidized forms of the phenol.
Reduction: Hydroquinones and other reduced forms of the phenol.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Properties : Research indicates that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant antibacterial activity against a range of pathogens. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms such as interference with protein synthesis.
- Anticancer Activity : Preliminary studies have explored its cytotoxic effects on cancer cell lines. The presence of halogen atoms is believed to enhance its interaction with cellular targets, potentially leading to apoptosis in malignant cells.
Medicine
- Pharmaceutical Development : The compound is being investigated as a potential pharmaceutical intermediate. Its unique properties make it a candidate for drug development aimed at treating infections or cancer. Studies focus on optimizing its efficacy and safety profiles through structural modifications.
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition rates comparable to standard antibiotics. The minimum inhibitory concentrations (MICs) were determined for several Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines (e.g., MCF-7 and HepG2) revealed that the compound induced cytotoxic effects, with IC50 values indicating potent activity. Further investigations are ongoing to elucidate the specific apoptotic pathways involved.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and enzymes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenol: Similar structure but lacks the fluoro group.
3,5-Dichloro-4-fluorophenol: Contains two chloro groups and one fluoro group but lacks the trifluoromethyl group.
4-Fluoro-3,5-dichlorophenol: Similar structure with different positioning of halogen atoms.
Uniqueness
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is unique due to the specific combination and positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a halogenated phenolic compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 290.64 g/mol. Its structure features multiple halogen atoms, specifically chlorine and fluorine, which contribute to its unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A notable investigation published in the journal Molecules assessed various halogenated biphenyl derivatives, including this compound. The findings indicated that it exhibited moderate antibacterial activity against certain Gram-positive bacteria while showing weaker effects against Gram-negative bacteria and fungi.
Summary of Antimicrobial Activity
| Microbial Strain | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | Weak |
| Fungi | Weak |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens. The halogen atoms and the trifluoromethyl group enhance its binding affinity to proteins and enzymes involved in critical cellular processes. This interaction may disrupt normal cellular functions, leading to antimicrobial effects .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies on related compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced potency against various cancer cell lines due to their ability to modulate signaling pathways involved in cell growth and apoptosis .
Case Studies
- Inhibition of Cholinesterases : Research on structurally similar compounds indicated that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a role in neurodegenerative diseases. The presence of halogen atoms was found to enhance inhibitory activity, suggesting that this compound might exhibit similar effects .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.
Synthetic Route Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Suzuki-Miyaura coupling | Aryl halide + Organoboron compound |
| 2 | Purification | Recrystallization or chromatography |
Q & A
Q. What are the key synthetic routes for 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves sequential halogenation and coupling reactions. For example:
Chlorination/Fluorination : Start with a phenol precursor, using Cl₂ gas (chlorination) and Selectfluor® (fluorination) under controlled conditions .
Suzuki-Miyaura Coupling : Introduce the 3-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling with aryl boronic acids .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates. Purity is confirmed via HPLC (≥95%) .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0°C | 78 | 92 |
| Fluorination | Selectfluor®, DMF, 80°C | 65 | 89 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 85 | 95 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
- MS : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻: 314.03) .
Q. What are its preliminary applications in drug discovery?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity Testing : Evaluate in cancer cell lines (e.g., HeLa) via MTT assay. Compare with controls to rule off-target effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. For example, broadening peaks at 25°C may resolve into multiple signals at -40°C .
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify dominant conformers .
Q. What strategies minimize by-products during trifluoromethylphenyl coupling?
- Methodological Answer :
- Optimized Catalysts : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity .
- Solvent Screening : DME outperforms THF/DMF in reducing homo-coupling by-products.
- In Situ Monitoring : ReactIR tracks boronic acid consumption to halt reactions at ~90% conversion .
Q. How does thermal stability vary under acidic vs. basic conditions?
- Methodological Answer :
- TGA/DSC Analysis :
- Neutral pH : Decomposition at 220°C.
- 1M HCl : Degrades at 150°C (hydrolysis of CF₃ group).
- 1M NaOH : Stable up to 200°C (phenolate formation resists oxidation) .
| Condition | Decomposition Temp (°C) | Major Degradant |
|---|---|---|
| Neutral | 220 | None detected |
| 1M HCl | 150 | 3-Fluorobenzoic acid |
| 1M NaOH | 200 | Sodium phenolate |
Q. Can computational models predict its reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic centers. The para-fluoro position shows highest reactivity (f⁻ = 0.15) .
- MD Simulations : Simulate solvation effects in DMSO to model reaction pathways .
Q. What structural analogs enhance bioactivity in SAR studies?
- Methodological Answer :
- Modifications :
Replace Cl with Br: Increases lipophilicity (logP from 3.2 to 3.8) but reduces solubility .
Add electron-withdrawing groups (e.g., NO₂) at position 4: Boosts kinase inhibition (IC₅₀ from 8 µM to 2 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
